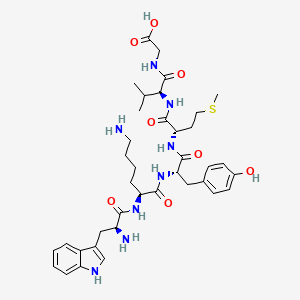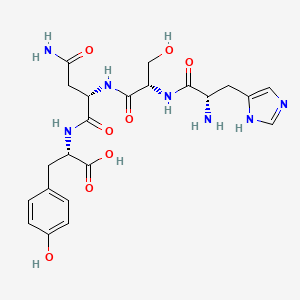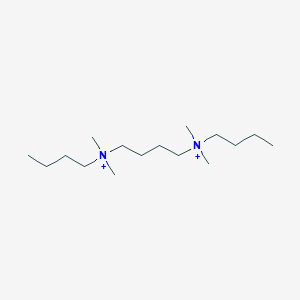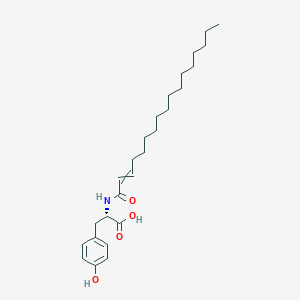![molecular formula C21H13NO B14217196 2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-09-4](/img/structure/B14217196.png)
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound characterized by its unique structure, which includes an acetylphenyl group, a hex-3-ene-1,5-diynyl chain, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield benzoic acid derivatives, while reduction of the nitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. For instance, the acetylphenyl group may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[6-(4-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[6-(4-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
Uniqueness
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
823227-09-4 |
|---|---|
Fórmula molecular |
C21H13NO |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
2-[6-(2-acetylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C21H13NO/c1-17(23)21-15-9-8-13-19(21)12-5-3-2-4-10-18-11-6-7-14-20(18)16-22/h2-3,6-9,11,13-15H,1H3 |
Clave InChI |
LIPQRSJIGRFFFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)



![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)




![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
